

A Technical Guide to the Chemical and Physical Properties of Crystalline Verrucarol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Verrucarol**

Cat. No.: **B1203745**

[Get Quote](#)

Introduction

Verrucarol is a sesquiterpenoid mycotoxin belonging to the trichothecene family, a large group of chemically related toxins produced by various fungi, including species of *Myrothecium*, *Fusarium*, and *Stachybotrys*.^[1] Structurally, it represents the core tricyclic skeleton of the more complex macrocyclic trichothecenes like verrucarin A.^[2] The presence of a 12,13-epoxy ring is a key feature responsible for its biological activity.^[1] **Verrucarol** and its derivatives are potent inhibitors of protein synthesis in eukaryotes, making them subjects of intense research in toxicology, pharmacology, and drug development.^[3] This technical guide provides a comprehensive overview of the known chemical and physical properties of crystalline **verrucarol**, details common experimental protocols for its study, and visualizes key workflows and mechanisms of action.

General and Chemical Identification

Verrucarol is identified by its unique chemical structure and is registered under several international identifiers. These are crucial for accurate database searches and regulatory compliance.

Identifier	Value	Reference
IUPAC Name	(1S,2R,7R,9R,11R,12S)-2-(hydroxymethyl)-1,5-dimethylspiro[8-oxatricyclo[7.2.1.0 ^{2,7}]dodec-5-ene-12,2'-oxirane]-11-ol	[4]
CAS Number	2198-92-7	[4] [5]
Molecular Formula	C ₁₅ H ₂₂ O ₄	[4] [5]
Molecular Weight	266.33 g/mol	[4]
Canonical SMILES	CC1=C[C@@H]2--INVALID-LINK--([C@]3(--INVALID-LINK-O2">C@@@HO)C)CO	[4]
InChI Key	ZSRVBNXAPSQDFY-OJVARPOJSA-N	[4]

Physical Properties of Crystalline Verrucarol

The physical properties of **verrucarol** define its behavior in various states and its interactions with solvents, which is critical for its isolation, purification, and formulation.

Property	Description	Reference
Appearance	Crystalline solid. Has been observed to form large orthorhombic plates upon slow crystallization from a film.	
Melting Point	Not consistently reported in the literature. The related compound 4,15-diacetylverrucarol has a reported melting point range of 147-178 °C.[6]	
Solubility	Qualitative Data: Soluble in chloroform (used for NMR spectroscopy), and mixtures of ethyl acetate and hexanes (used for chromatography).[7] [8] Likely soluble in other polar organic solvents like ethanol and DMSO, which are commonly used for preparing stock solutions for biological assays.[9] Considered to have low solubility in water due to its lipophilic sesquiterpenoid structure.	

Structural and Spectroscopic Data

Spectroscopic analysis is fundamental to the structural elucidation and identification of **verrucarol**. The data reflects its rigid tetracyclic core, epoxide group, and hydroxyl functionalities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of **verrucarol**.^[10] The following are reported proton chemical shifts in deuterated chloroform (CDCl₃).

Table: Partial ¹H NMR Chemical Shift Data of **Verrucarol**

Chemical Shift (δ) ppm	Multiplicity & Coupling Constant (J) Hz	Integration	Reference
5.43	d, J = 4.0	1H	[7]

| 4.61 | d | 1H | [7] |

Note: A complete, assigned ¹³C NMR chemical shift dataset for **verrucarol** is not readily available in the cited literature. However, characteristic signals would be expected for the sp² carbons of the C9-C10 double bond (~120-140 ppm), carbons of the 12,13-epoxide ring (~45-65 ppm), carbons bearing hydroxyl groups (~60-80 ppm), and aliphatic and methyl carbons (~10-50 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. While a full spectrum for pure **verrucarol** is not available in the searched literature, its structure allows for the prediction of characteristic absorption bands.

Table: Expected Characteristic IR Absorption Bands for **Verrucarol**

Wavenumber (cm ⁻¹)	Functional Group	Vibration Type	Expected Intensity	Reference
3500 - 3200	O-H (Alcohol)	Stretching	Strong, Broad	[11] [12]
> 3000	C-H (Alkene)	Stretching	Medium	[11]
< 3000	C-H (Alkane)	Stretching	Strong	[11]
1680 - 1640	C=C (Alkene)	Stretching	Medium	[11]
~ 1250	C-O (Epoxide)	Stretching	Strong	[12]

| 1260 - 1050 | C-O (Alcohol/Ether) | Stretching | Strong |[\[11\]](#) |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern, aiding in structural confirmation. High-resolution MS provides the exact molecular formula.

Table: High-Resolution LC-MS Fragmentation Data for **Verrucarol**

Precursor Adduct [M+H] ⁺	Collision Energy	Top 5 Fragment Peaks (m/z)	Reference
267.1585	10 (NCE)	249.1485, 267.1591, 231.1380, 203.1431, 213.1274	[4]

| 267.1585 | 20 (NCE) | 249.1485, 231.1380, 267.1591, 213.1274, 185.1275 |[\[4\]](#) |

Experimental Protocols

The study of **verrucarol** involves a range of experimental procedures, from its production and purification to its characterization and biological evaluation.

Isolation and Crystallization

Protocol for Isolation by Hydrolysis: **Verrucarol** can be obtained by the hydrolysis of crude macrocyclic trichothecene extracts from cultures of *Myrothecium verrucaria*.

- Cultivate *Myrothecium verrucaria* (e.g., ATCC 24571) in a suitable liquid medium for several days.
- Extract the culture broth with an organic solvent like ethyl acetate to obtain a crude mixture of mycotoxins.
- Concentrate the extract and subject it to alkaline hydrolysis (e.g., using potassium carbonate in methanol) to cleave the macrocyclic ester linkages, yielding **verrucarol**.
- Purify the resulting **verrucarol** from the reaction mixture using column chromatography on silica gel.

Protocol for Crystallization: A general protocol for obtaining high-quality crystals involves slow evaporation or cooling from a supersaturated solution.

- Dissolve the purified **verrucarol** in a minimal amount of a suitable hot solvent or solvent mixture (e.g., acetone/hexanes).
- If insoluble impurities are present, perform a hot filtration to remove them.
- Allow the solution to cool slowly to room temperature, and then transfer to a colder environment (e.g., 4°C) to induce crystallization.
- If crystallization does not occur, induce it by scratching the inside of the flask with a glass rod or by adding a seed crystal.
- Collect the resulting crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Spectroscopic Analysis

General Protocol for NMR, IR, and MS Analysis:

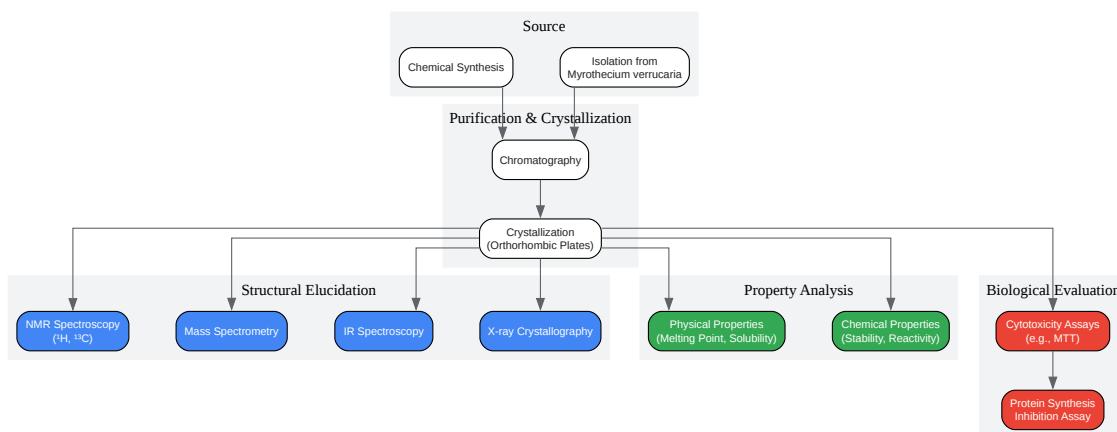
- NMR Spectroscopy: Dissolve a 5-10 mg sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl_3). Record ^1H , ^{13}C , and 2D spectra (e.g., COSY, HSQC, HMBC) on a high-field

NMR spectrometer (e.g., 400 MHz or higher).

- IR Spectroscopy: Prepare the sample as a thin film on a salt plate (NaCl or KBr) by dissolving it in a volatile solvent and allowing the solvent to evaporate. Alternatively, prepare a KBr pellet. Analyze using an FTIR spectrometer.
- Mass Spectrometry: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol/water) and analyze using an LC-MS system equipped with an electrospray ionization (ESI) source and a high-resolution mass analyzer (e.g., Q-TOF or Orbitrap).

Cytotoxicity Assessment (MTT Assay)

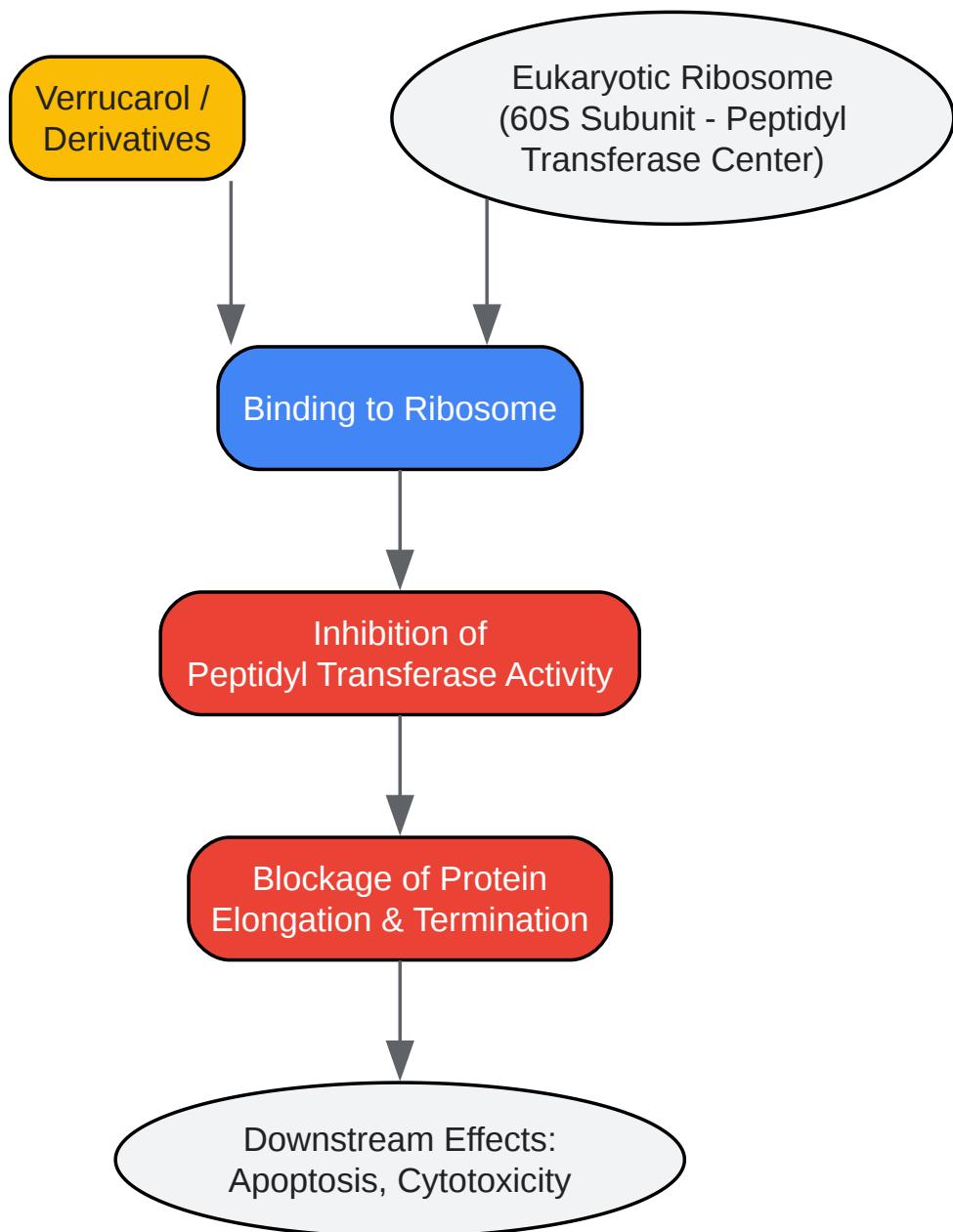
The MTT assay is a colorimetric method used to measure cell viability and the cytotoxic effects of compounds.


- Cell Plating: Seed cells (e.g., human cancer cell lines) in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Compound Treatment: Prepare serial dilutions of **verrucarol** (typically from a concentrated stock in DMSO, ensuring the final DMSO concentration is non-toxic, e.g., <0.5%). Replace the cell culture medium with medium containing the different concentrations of **verrucarol**. Include untreated and solvent-only controls.
- Incubation: Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
- MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of ~0.5 mg/mL and incubate for 2-4 hours.^[4] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
- Solubilization: Add a solubilization solution (e.g., acidic isopropanol or DMSO) to each well to dissolve the formazan crystals.
- Absorbance Reading: Measure the absorbance of the resulting purple solution on a microplate reader at a wavelength between 550 and 600 nm.^[7] Cell viability is proportional to the absorbance and can be used to calculate IC₅₀ values.

Mandatory Visualizations

Diagrams are provided to illustrate key experimental and logical relationships in the study of **verrucarol**.

General Workflow for Verrucarol Characterization


This diagram outlines the typical workflow from obtaining the compound to its full chemical, physical, and biological characterization.

[Click to download full resolution via product page](#)

Caption: Workflow for the isolation, characterization, and evaluation of **verrucarol**.

Mechanism of Action: Protein Synthesis Inhibition

This diagram illustrates the molecular mechanism by which **verrucarol** exerts its cytotoxic effects.

[Click to download full resolution via product page](#)

Caption: Mechanism of cytotoxicity via inhibition of eukaryotic protein synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Verrucarol | C15H22O4 | CID 10038552 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Verrucarol [webbook.nist.gov]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
- 6. escholarship.org [escholarship.org]
- 7. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 8. Effects of ethanol and dimethyl sulfoxide on solubility and cytotoxicity of the resin monomer triethylene glycol dimethacrylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Current and Future Experimental Strategies for Structural Analysis of Trichothecene Mycotoxins-A Prospectus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. uanlch.vscht.cz [uanlch.vscht.cz]
- 11. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 12. Infrared Spectroscopy [www2.chemistry.msu.edu]
- To cite this document: BenchChem. [A Technical Guide to the Chemical and Physical Properties of Crystalline Verrucarol]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1203745#chemical-and-physical-properties-of-crystalline-verrucarol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com